2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an isoxazole ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Chromene Core Synthesis: The chromene core is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reactions: The final step involves coupling the isoxazole ring with the chromene core through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide
Uniqueness
2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide is unique due to its specific combination of the chromene core and isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement, combining a chromene core, an isoxazole ring, and a carboxamide group, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration allows for diverse interactions at the molecular level, influencing its biological activity.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
These mechanisms can lead to significant therapeutic effects, particularly in anti-inflammatory and anticancer contexts.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. A study highlighted its effectiveness in reducing cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory activity. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in experimental models. This property makes it a candidate for developing treatments for inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, there is emerging evidence that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects .
Study 1: Anticancer Activity
A study conducted on the effects of this compound on human neuroblastoma SH-SY5Y cells demonstrated that it significantly reduced cell proliferation. The mechanism involved the induction of apoptosis via caspase activation and modulation of the Bcl-2 family proteins .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SH-SY5Y | 15 | Apoptosis induction via caspase activation |
MCF7 (Breast) | 20 | Cell cycle arrest |
HeLa (Cervical) | 18 | Modulation of Bcl-2 family proteins |
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammation models, the compound was found to reduce levels of TNF-alpha and IL-6 significantly. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 250 | 75 |
IL-6 | 300 | 90 |
Study 3: Antimicrobial Efficacy
A series of antimicrobial tests revealed that the compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Properties
IUPAC Name |
2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(16-10-14-8-4-5-9-17(14)25-20(16)24)21-12-15-11-18(26-22-15)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBTNCZQFWLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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